molecular formula C21H18N2O B2729940 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338791-36-9

1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2729940
CAS No.: 338791-36-9
M. Wt: 314.388
InChI Key: OKUPHHDIJUSPDM-UHFFFAOYSA-N
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Description

1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (C21H18N2, molecular weight: 298.39 g/mol) is a benzimidazole derivative characterized by a phenyl group at position 2 and a 4-methylbenzyloxy substituent at position 1 of the benzimidazole core . The compound’s structure combines aromatic and heterocyclic components, making it a candidate for diverse biological and pharmacological applications. Benzimidazoles are known for their stability, planar geometry, and ability to engage in π-π stacking and hydrogen bonding, which are critical for interactions with biological targets .

Properties

IUPAC Name

1-[(4-methylphenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-16-11-13-17(14-12-16)15-24-23-20-10-6-5-9-19(20)22-21(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUPHHDIJUSPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Attachment of the 4-Methylbenzyl Ether Group: The final step involves the etherification of the benzimidazole core with 4-methylbenzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole exhibits various biological activities that make it a promising candidate for drug development:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has shown potential in anticancer research, particularly against certain types of cancer cells. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. Studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.24 µg/ml against Staphylococcus aureus, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines showed that this compound effectively inhibited cell growth with an IC50 value significantly lower than many conventional chemotherapeutics. The compound was found to induce cell cycle arrest and apoptosis through modulation of key signaling pathways .

Mechanism of Action

The mechanism of action of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole with key analogs:

Structural and Substituent Variations

Compound Name Substituents (Position 1 / Position 2) Molecular Weight (g/mol) Key Features
This compound 4-Methylbenzyloxy / Phenyl 298.39 Electron-donating methyl group enhances lipophilicity
1-Benzyl-2-phenyl-1H-1,3-benzimidazole (C1) Benzyl / Phenyl 270.34 Lacks methyl group on benzyl; lower molecular weight
1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-1,3-benzimidazole (C2) 4-Methylbenzyl / 4-Methylphenyl 312.43 Methyl groups on both substituents; increased hydrophobicity
1-[(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole 4-Chlorobenzyloxy / 4-Chlorophenyl + NO2 (position 6) 448.70 Electron-withdrawing Cl and NO2 groups; potential enhanced reactivity
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 4-tert-Butylbenzyl / 4-tert-Butylphenyl 440.62 Bulky tert-butyl groups; high steric hindrance

Physicochemical Properties

  • NMR Data :

    • Compound 3p (5-Methyl-1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-1,3-benzimidazole): ^13C NMR (DMSO-d6) shows peaks at δ 20.2 (CH3), 110.0–154.3 (aromatic carbons) .
    • Target Compound : Expected similar aromatic signals but with distinct shifts due to the oxygen atom in the 4-methylbenzyloxy group, which is absent in 3p.
  • Elemental Analysis :

    • C1 : Found C: 84.52%, H: 5.92%, N: 9.34% (matches calculated values) .
    • Target Compound : Predicted C: ~84.5%, H: ~6.0%, N: ~9.4%, aligning with benzimidazole derivatives .

Biological Activity

1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by its unique molecular structure, which includes a benzimidazole core, a phenyl group, and a 4-methylbenzyl ether substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections explore its synthesis, biological activities, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzimidazole Core : This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
  • Introduction of the Phenyl Group : A Friedel-Crafts alkylation reaction using benzene and an alkylating agent introduces the phenyl group.
  • Attachment of the 4-Methylbenzyl Ether Group : Etherification with 4-methylbenzyl alcohol in the presence of a strong base (e.g., sodium hydride) completes the synthesis.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates notable activity against various bacterial strains. In a comparative analysis, this compound exhibited better antibacterial effects than standard antibiotics such as ampicillin and chloramphenicol against Salmonella typhi and Escherichia coli .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it showed significant cytotoxicity against lung cancer cells with IC50 values comparable to established chemotherapeutics . The mechanism of action may involve the inhibition of specific enzymes or receptors crucial for cancer cell survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of the methyl group at the benzyl position enhances lipophilicity and membrane permeability, which are critical for bioactivity. Comparative studies with other benzimidazole derivatives reveal that variations in substituents can lead to different biological profiles:

Compound NameStructure CharacteristicsBiological Activity
1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazoleChlorine substituentEnhanced antibacterial activity
1-(4-fluorobenzyl)-2-phenyldihydrobenzo[d]imidazolFluorine substituentImproved bioavailability
1-(4-bromobenzyl)-2-phenyldihydrobenzo[d]imidazolBromine substituentAltered reactivity and bioactivity

The unique substitution pattern of this compound imparts distinct chemical properties that are advantageous for specific therapeutic applications .

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) methods. The compound demonstrated MIC values significantly lower than those of standard treatments .
  • Anticancer Activity : In another study involving various cancer cell lines, this compound showed promising results in inhibiting tumor growth while exhibiting lower toxicity compared to conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with o-phenylenediamine derivatives under reflux conditions. For example, potassium carbonate (K₂CO₃) is often used as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution at the benzimidazole core . Purification via column chromatography or recrystallization from ethanol is critical to achieving high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.1–8.3 ppm) and methylbenzyl groups (δ 2.3–2.5 ppm for CH₃). Integration ratios validate substituent stoichiometry .
  • IR Spectroscopy : Confirm functional groups like C-O-C (stretch at ~1250 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzimidazole backbone .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodology : Conduct solubility tests in solvents like DMSO (for stock solutions), ethanol, and chloroform. Use UV-Vis spectroscopy at λmax (e.g., ~270–290 nm for benzimidazoles) to quantify solubility limits. Note that DMSO is preferred for biological assays due to compatibility with aqueous buffers .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of substituted benzimidazole derivatives?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki couplings to introduce aryl groups, optimizing ligand-to-metal ratios .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hrs to 2 hrs) while maintaining yields >80% .

Q. How should researchers address contradictions between calculated and experimental elemental analysis data?

  • Methodology : Re-evaluate combustion analysis protocols (e.g., CHNS microanalysis) for accuracy. For example, discrepancies in carbon content (>0.3%) may indicate incomplete purification. Cross-validate with X-ray crystallography (e.g., CCDC data) to confirm molecular packing and stoichiometry .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like α-glucosidase (PDB: 1EF). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp214) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability. For benzimidazoles, gaps <4 eV suggest potential bioactivity .

Q. How can thermogravimetric analysis (TGA) inform the thermal stability of this compound?

  • Methodology : Perform TGA under nitrogen (heating rate: 10°C/min). A sharp weight loss at >250°C indicates decomposition of the benzimidazole core. Compare with differential thermal analysis (DTA) to identify endothermic/exothermic transitions .

Q. What crystallographic parameters are critical for resolving the 3D structure of this compound?

  • Methodology :

  • Single-Crystal XRD : Collect data at low temperatures (e.g., 160 K) to minimize thermal motion. Monoclinic systems (space group P21/c) with Z = 4 are common for benzimidazoles .
  • Refinement Metrics : Aim for R-factors <0.05 and data-to-parameter ratios >15 to ensure model accuracy .

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